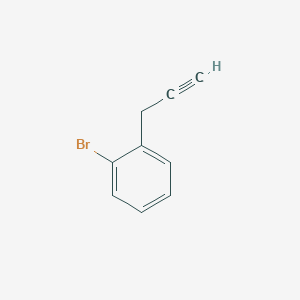

1-Bromo-2-prop-2-yn-1-ylbenzene

Description

Strategic Positioning of 1-Bromo-2-prop-2-yn-1-ylbenzene within Advanced Organic Synthesis

This compound is strategically positioned as a highly versatile bifunctional reagent in advanced organic synthesis. The presence of an ortho-disubstituted aromatic ring containing both a bromine atom and a propargyl group allows for sequential and site-selective functionalization. This characteristic makes it an ideal starting material for the construction of complex polycyclic and heterocyclic frameworks, which are often the core structures of pharmacologically active compounds and advanced materials.

The synthesis of such a molecule, while not extensively documented, can be envisioned through established synthetic methodologies. For instance, a plausible route could involve the propargylation of a suitable 2-bromophenyl precursor. The synthesis of related (prop-2-ynyloxy)benzene derivatives has been achieved by reacting a substituted phenol (B47542) with propargyl bromide in the presence of a base like potassium carbonate in acetone. nih.govplos.orgsemanticscholar.orguni.lu This suggests that a similar nucleophilic substitution could be employed to introduce the propargyl group onto a 2-bromobenzyl halide or a related electrophilic species.

Interplay of Aryl Halide and Terminal Alkyne Functionalities in Chemical Research

The true synthetic power of this compound lies in the distinct reactivity of its two key functional groups: the aryl bromide and the terminal alkyne. This duality allows for a wide array of selective transformations, particularly those catalyzed by transition metals.

The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govuwindsor.casigmaaldrich.com These reactions are fundamental in C-C and C-heteroatom bond formation. The terminal alkyne, on the other hand, is a versatile functional group that can participate in a variety of transformations including:

Sonogashira Coupling: The terminal alkyne can be coupled with other aryl or vinyl halides, offering a pathway to extend the carbon skeleton. nih.gov

Click Chemistry: The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, a common motif in medicinal chemistry.

Cyclization Reactions: The alkyne can act as a π-nucleophile or electrophile in various intramolecular cyclization reactions, leading to the formation of carbo- and heterocyclic rings.

Hydration and other additions: The triple bond can be hydrated to form ketones or undergo other addition reactions to introduce further functionality.

The ortho-disposition of these two groups is particularly significant as it facilitates intramolecular reactions, enabling the efficient synthesis of fused ring systems.

Overview of Current Research Landscape and Key Challenges Associated with the Chemical Compound

The current research landscape for this compound itself is not densely populated with specific studies. However, extensive research on closely related ortho-haloalkynylbenzene systems provides a strong foundation for understanding its potential. A key research area is the development of novel palladium-catalyzed domino reactions that leverage both the aryl halide and alkyne functionalities in a single synthetic operation. nih.gov

A significant challenge lies in the selective activation of one functional group in the presence of the other. For instance, in a Sonogashira coupling, careful selection of the palladium catalyst, ligands, and reaction conditions is crucial to prevent self-coupling or other undesired side reactions. The development of orthogonal catalytic systems that can selectively address each functional group independently is a major area of interest.

Another challenge is the synthesis of the molecule itself in high yield and purity, which is a prerequisite for its widespread application.

Scope and Research Objectives Pertaining to this compound

The primary research objectives related to this compound are centered on harnessing its unique reactivity for the efficient synthesis of valuable organic molecules. Key objectives include:

Development of Novel Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to control the selectivity of transformations involving the aryl halide and terminal alkyne groups.

Synthesis of Complex Molecular Scaffolds: Utilizing the compound as a key building block for the synthesis of polycyclic aromatic hydrocarbons, heterocycles, and natural product analogues.

Investigation of Reaction Mechanisms: Gaining a deeper understanding of the mechanisms of the various transformations it undergoes to enable more rational and efficient synthetic design.

Applications in Materials Science and Medicinal Chemistry: Synthesizing novel functional materials with interesting photophysical or electronic properties, and creating libraries of complex molecules for biological screening.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Bromo-2-(prop-1-en-2-yl)benzene | C₉H₉Br | 197.07 | 7073-70-3 nih.gov |

| (1-Bromoprop-2-en-1-yl)benzene | C₉H₉Br | 197.07 | 70032-14-3 nih.gov |

| 1-Bromo-2-phenylethane | C₈H₉Br | 185.06 | 103-63-9 |

| 1-Bromo-2-phenylpropane | C₉H₁₁Br | 199.09 | 1459-00-3 chemicalbook.com |

Table 2: Spectroscopic Data for a Related Compound: N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.76 (d, J = 8.3 Hz, 2H), 7.29 (d, J = 7.9 Hz, 2H), 4.87 (t, J = 6.2 Hz, 1H), 3.71-3.77 (m, 2H), 2.42 (s, 3H), 1.56 (t, J = 2.5 Hz, 3H) orgsyn.org |

| R_f | 0.16 (20% ethyl acetate (B1210297) in hexanes) orgsyn.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSVEUDJLXQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 Bromo 2 Prop 2 Yn 1 Ylbenzene

Historical Evolution of Synthesis Strategies for ortho-Bromopropargylbenzenes

Historically, the synthesis of ortho-bromopropargylbenzenes and related structures relied on fundamental reactions in organic chemistry. Early strategies were often linear, involving the sequential introduction and modification of functional groups on a benzene (B151609) ring. These approaches included classical electrophilic aromatic substitution, nucleophilic substitution, and organometallic reactions developed in the early to mid-20th century.

The evolution of these strategies saw a shift from harsh reaction conditions and the generation of significant byproducts towards more refined and efficient methods. The development of organometallic reagents, such as Grignard reagents, provided a significant leap forward, allowing for more controlled carbon-carbon bond formation. However, the true revolution in this area came with the advent of transition-metal-catalyzed cross-coupling reactions, which offered unprecedented efficiency and selectivity, transforming the way such disubstituted aromatic compounds are synthesized.

Classical Synthetic Routes to the Chemical Compound

Classical routes to 1-bromo-2-prop-2-yn-1-ylbenzene are typically characterized by their reliance on well-established, non-catalytic transformations. These methods often involve multiple steps and can be less efficient than modern alternatives but are built upon the foundational principles of organic synthesis.

One classical approach involves the direct halogenation of a propargylbenzene precursor. This strategy employs electrophilic aromatic substitution, where prop-2-yn-1-ylbenzene would be treated with bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃).

The primary challenge in this approach is controlling the regioselectivity. The alkyl group (the propargyl substituent) is an ortho-, para-director. Therefore, the bromination of prop-2-yn-1-ylbenzene would yield a mixture of ortho- and para-isomers (this compound and 1-bromo-4-prop-2-yn-1-ylbenzene), which would then require separation.

Table 1: Example of Electrophilic Bromination

| Reactant | Reagent | Catalyst | Product(s) |

|---|

A more direct classical route is the propargylation of a pre-existing brominated aromatic compound. This can be conceptualized through a Friedel-Crafts alkylation reaction. libretexts.orgmasterorganicchemistry.com In this scenario, bromobenzene (B47551) is reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). tcd.ie

However, the Friedel-Crafts alkylation has several limitations. libretexts.org The bromo substituent on the starting material is deactivating, making the reaction sluggish. Furthermore, like other Friedel-Crafts alkylations, the reaction is prone to polyalkylation and potential rearrangement of the propargyl group, although rearrangement is less common with propargyl halides compared to other alkyl halides. The reaction typically favors the formation of the para-substituted product due to the steric hindrance of the ortho position. tcd.ie

An alternative involves the use of organometallic reagents. For instance, a Grignard reagent could be formed from 1,2-dibromobenzene (B107964) via selective metal-halogen exchange, followed by a reaction with propargyl bromide. However, controlling the selectivity of the Grignard formation can be challenging.

Multi-step syntheses offer a highly controlled, albeit lengthy, method to construct the target molecule. A logical pathway begins with a commercially available ortho-substituted precursor, such as 2-bromobenzaldehyde (B122850). prepchem.com This aldehyde can undergo a nucleophilic addition reaction with a propargyl organometallic reagent.

One common method is the reaction of 2-bromobenzaldehyde with propargylmagnesium bromide, a Grignard reagent. This reaction forms a secondary alcohol, 1-(2-bromophenyl)but-3-yn-1-ol. Subsequent dehydration of this alcohol, often under acidic conditions, would yield a mixture of alkyne and allene (B1206475) products, from which the desired this compound would need to be isolated. A more direct approach involves the addition of a metal acetylide, such as sodium propynide, to the aldehyde, followed by reduction of the resulting propargyl alcohol.

Table 2: Multi-Step Synthesis from 2-Bromobenzaldehyde

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Propargylmagnesium bromide | 1-(2-Bromophenyl)but-3-yn-1-ol |

Modern and Convergent Synthetic Approaches

Modern synthetic chemistry favors convergent and catalytic methods that offer high efficiency, selectivity, and functional group tolerance under mild conditions. Palladium-catalyzed cross-coupling reactions are the cornerstone of this modern approach.

The most powerful and direct method for synthesizing this compound is the Sonogashira coupling. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org To synthesize the target compound, this reaction would involve the coupling of a 1,2-dihaloarene with propyne (B1212725).

A highly effective strategy is to use a starting material with differential reactivity, such as 1-bromo-2-iodobenzene (B155775). The carbon-iodine bond is significantly more reactive in palladium-catalyzed coupling than the carbon-bromine bond. This allows for the selective coupling of propyne at the iodo-substituted position, leaving the bromo group intact. wikipedia.org

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (NEt₃) or piperidine. wikipedia.orgorganic-chemistry.org This method is highly convergent and generally provides the desired product in good yield with excellent selectivity.

Table 3: Sonogashira Coupling for this compound Synthesis

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | Propyne | Pd(PPh₃)₄ | CuI | NEt₃ | This compound |

This palladium-catalyzed approach represents the state-of-the-art for constructing the this compound framework, offering a significant improvement over classical methods in terms of efficiency and selectivity.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of this compound, an achiral molecule, does not necessitate stereoselective control. However, the concept of regioselectivity is paramount, as it dictates the precise placement of the bromo and propargyl functional groups on the benzene ring. The regiochemical outcome is critical in reactions starting from precursors where multiple reaction sites are available.

For instance, in a potential synthesis involving the functionalization of a disubstituted benzene ring, the directing effects of the existing substituents will control the position of the incoming group. In the case of electrophilic aromatic substitution on bromotoluene, the ortho- and para-directing nature of both the bromo and methyl groups would lead to a mixture of isomers, making it a poor regioselective approach for this specific isomer.

A more controlled regioselective strategy would involve reactions on a precursor where one position is already defined. For example, the addition of a nucleophile to 2-bromobenzaldehyde would need to be followed by transformations that selectively yield the desired product. The regioselectivity of addition reactions to alkynes is also a key consideration in modern synthetic chemistry. ed.gov Visible-light-induced three-component reactions, for example, can achieve high regioselectivity in the thiolation–difluoroalkylation of alkynes, demonstrating how precise control over reaction cascades can yield specific isomers. acs.org In such complex transformations, the choice of catalyst and reaction conditions is crucial for directing the regiochemical outcome. acs.orgacs.org

In the context of synthesizing this compound, a common strategy would be a coupling reaction, such as a Sonogashira coupling between 1-bromo-2-iodobenzene and propargyl alcohol, followed by further modification. The regioselectivity here is pre-determined by the starting materials. Alternatively, the alkylation of a 2-bromophenylmetal species with a propargyl halide ensures the propargyl group is introduced at the correct position. The table below outlines potential reactions and the key regioselective challenge for each.

Table 1: Regioselective Considerations in Potential Synthetic Routes

| Synthetic Approach | Key Regioselectivity Challenge |

|---|---|

| Friedel-Crafts Alkylation of Bromobenzene | Poor regioselectivity, leading to a mixture of ortho, meta, and para isomers. |

| Sonogashira Coupling | Requires a di-halogenated benzene (e.g., 1-bromo-2-iodobenzene) to ensure selective coupling at the more reactive C-I bond. |

| Nucleophilic addition to 2-Bromobenzaldehyde | The initial addition is regioselective, but subsequent steps to convert the resulting alcohol to the propargyl group must avoid side reactions. |

Application of Green Chemistry Principles in Synthesis Design

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and minimize the use of hazardous substances. wisdomlib.orgnih.gov The application of these principles to the synthesis of this compound would involve careful consideration of starting materials, solvents, catalysts, and energy consumption. youtube.com

Key Green Chemistry Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Coupling reactions, for example, can have higher atom economy than multi-step routes involving protecting groups.

Use of Safer Solvents and Reagents: Traditional organic syntheses often employ toxic solvents. Green approaches would prioritize the use of safer alternatives like water, supercritical fluids (like CO2), or solvent-free reaction conditions. youtube.comnih.gov For instance, the synthesis of related propargylamines has been successfully achieved under solvent-free conditions, significantly reducing the environmental burden. nih.gov

Energy Efficiency: The use of energy-efficient methods, such as microwave irradiation, can accelerate reactions, often leading to purer products and less waste compared to conventional heating. wisdomlib.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused. For instance, copper(I)-modified zeolites have been used as catalysts for the green synthesis of propargylamines. nih.gov

Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting petrochemical sources. youtube.comyoutube.com

The table below illustrates how green chemistry principles could be applied to a hypothetical synthesis of this compound.

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Use of chlorinated solvents (e.g., Dichloromethane) or aprotic polar solvents (e.g., DMF). orgsyn.org | Solvent-free conditions or use of water, ethanol, or supercritical CO2. youtube.comnih.gov | Reduces toxic waste and environmental impact. nih.gov |

| Catalyst | Stoichiometric amounts of a strong base (e.g., BuLi). orgsyn.org | Catalytic amount of a recyclable catalyst (e.g., copper-modified zeolite). nih.gov | Minimizes waste, allows for catalyst recycling. |

| Energy Source | Conventional heating requiring long reaction times. plos.org | Microwave irradiation. wisdomlib.org | Reduces reaction time and energy consumption, potentially increases yield. wisdomlib.org |

| Reagents | Use of hazardous reagents. | Use of less toxic and more environmentally benign reagents. | Enhances safety for researchers and reduces environmental pollution. youtube.com |

Purification and Isolation Methodologies for this compound

Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound in high purity. The typical workflow involves a combination of extraction and chromatographic techniques, which are standard for many non-polar to moderately polar organic compounds.

The initial step after the reaction is typically a workup procedure. This usually involves quenching the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride, followed by extraction of the crude product into an organic solvent like diethyl ether. orgsyn.org The combined organic layers are then washed with brine to remove residual water and water-soluble impurities, and subsequently dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. orgsyn.orgorgsyn.org The solvent is then removed under reduced pressure using a rotary evaporator.

For a higher degree of purity, flash column chromatography is the most common method. orgsyn.orgplos.org This technique separates the target compound from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. orgsyn.org A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column at different rates. For aryl propargyl compounds, a mixture of non-polar and polar solvents, such as hexane (B92381) and ether or hexane and ethyl acetate (B1210297), is often effective. orgsyn.orgplos.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

The table below summarizes the common purification and isolation steps.

Table 3: Interactive Purification and Isolation Methodologies

| Step | Description | Common Reagents/Materials | Purpose |

|---|---|---|---|

| 1. Quenching | The reaction is stopped by adding an aqueous solution. | Saturated NH4Cl(aq) or water. orgsyn.org | To neutralize reactive species and begin the separation process. |

| 2. Extraction | The product is transferred from the aqueous phase to an immiscible organic solvent. | Diethyl ether, Ethyl acetate. orgsyn.orgorgsyn.org | To separate the organic product from inorganic salts and water-soluble impurities. |

| 3. Washing | The organic layer is washed with brine. | Saturated NaCl(aq). orgsyn.org | To remove residual water from the organic phase. |

| 4. Drying | An anhydrous salt is added to the organic layer. | Na2SO4, MgSO4. orgsyn.orgorgsyn.org | To remove all traces of water before solvent evaporation. |

| 5. Concentration | The solvent is removed under reduced pressure. | Rotary Evaporator. orgsyn.org | To isolate the crude product as an oil or solid. |

| 6. Chromatography | The crude product is purified by passing it through a column of adsorbent. | Silica gel, Hexane/Ether eluent. orgsyn.org | To separate the desired compound from impurities, yielding the pure product. |

Iv. Applications As a Synthetic Building Block and Precursor

Construction of Complex Organic Architectures

The ability to sequentially or in a single pot orchestrate reactions at both the bromine and alkyne functionalities allows for the efficient assembly of complex polycyclic and heterocyclic systems.

The dual reactivity of 1-Bromo-2-prop-2-yn-1-ylbenzene is particularly advantageous in the construction of fused ring systems. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic frameworks.

One notable strategy involves the intramolecular Heck reaction. In this process, the palladium catalyst first inserts into the carbon-bromine bond, and the resulting organopalladium species then undergoes an intramolecular reaction with the alkyne, leading to the formation of a new ring. Subsequent transformations can then be employed to further elaborate the molecular structure.

Another powerful approach is free-radical cyclization. cmu.eduacs.orgresearchgate.netnih.govnih.govbeilstein-journals.orgrsc.org In this method, a radical is generated at the benzylic position, which can then attack the alkyne to form a cyclic intermediate. This strategy has been successfully employed for the synthesis of various polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings, starting from appropriately substituted o-bromophenyl precursors. cmu.eduacs.orgresearchgate.netnih.govnih.govbeilstein-journals.org While direct examples with this compound are not extensively documented, the principle is highly applicable. For instance, the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator like AIBN and a tin-based radical mediator has proven effective in creating complex fused systems. researchgate.net

Furthermore, silver-catalyzed cycloaromatization of related diynes, such as 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol, has been shown to produce benzo[b]fluorene derivatives. researchgate.net This suggests that this compound could be a suitable substrate for similar transformations, leading to a variety of polycyclic aromatic structures.

Table 1: Examples of Cyclization Reactions for Polycyclic Compound Synthesis

| Starting Material Type | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| o-Bromophenyl-substituted pyrrolylpyridinium salts | Free-Radical Cyclization | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | cmu.eduacs.orgresearchgate.netnih.gov |

| 1-(2-Ethynyl-phenyl)-prop-2-yn-1-ol | Silver-Catalyzed Cycloaromatization | Silver Catalyst | Benzo[b]fluorene derivatives | researchgate.net |

| α-Brominated amide-tethered alkylidenecyclopropanes | Visible-light-mediated radical cyclization | 4CzIPN | Polycyclic benzazepine derivatives | rsc.org |

The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry due to their widespread presence in biologically active compounds. This compound serves as a valuable precursor for the synthesis of quinolines and potentially quinoxalines.

Quinolines: A well-established method for quinoline (B57606) synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net In a typical procedure, this compound can be coupled with an aniline (B41778) derivative via a Sonogashira coupling to form the corresponding N-(2-alkynyl)aniline intermediate. This intermediate can then undergo a 6-endo-dig cyclization promoted by an electrophile (such as iodine monochloride, bromine, or phenylselenyl bromide) to yield a variety of substituted quinolines. nih.gov This method is highly versatile, tolerating a range of functional groups on both the aniline and the alkyne precursors. nih.govresearchgate.net

Table 2: General Synthesis of Quinolines from o-Alkynylaryl Halides

| Reactant 1 | Reactant 2 | Key Reaction Steps | Catalyst/Reagents | Product |

|---|

Quinoxalines: The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.govchim.itorganic-chemistry.orgsid.ir While the direct use of this compound in this context is not straightforward, it could be envisioned as a precursor to a suitable dicarbonyl species through oxidation of the alkyne and subsequent functional group manipulations. However, more direct routes to quinoxalines often utilize α-haloketones which can be prepared from various starting materials. nih.govchim.it

The strategic importance of this compound and similar building blocks is evident in the total synthesis of complex natural products. nih.govnih.gov Although a specific total synthesis featuring this exact compound as a starting material is not prominently reported, its structural motif is a key feature in several synthetic strategies. The ability to introduce both an aryl group and a propargyl group allows for the construction of key fragments that can be later elaborated into the final natural product.

For instance, in the synthesis of spirocyclic alkaloids like (±)-Impatien A, an intramolecular aza-Heck cyclization was a key step to construct the complex heterocyclic framework. nih.gov A building block similar to this compound could be strategically employed to set up the necessary precursors for such a cyclization. The bromo- and alkyne functionalities provide orthogonal handles for sequential bond formations, a crucial aspect in the design of efficient total syntheses. libretexts.orgbiointerfaceresearch.com

The general strategy often involves using the bromine for a palladium-catalyzed cross-coupling reaction to build a larger carbon skeleton, followed by an intramolecular reaction involving the alkyne to close a critical ring structure. This approach highlights the value of such bifunctional building blocks in convergent synthetic planning. rsc.org

Precursor in Advanced Materials Research (Focus on Polymerization Methodologies)

The presence of a polymerizable alkyne group makes this compound an attractive monomer for the synthesis of advanced organic materials, particularly conjugated polymers with potential applications in electronics.

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential electronic and optical properties. nih.gov The direct polymerization of this compound could, in principle, yield a polyacetylene with pendant 2-bromophenyl groups.

However, the direct polymerization of terminal alkynes, especially those with functional groups, can be challenging. For instance, atom transfer radical polymerization (ATRP) of propargyl methacrylate (B99206) has been reported to result in polymers with high polydispersity and cross-linking, likely due to side reactions involving the acetylene (B1199291) group. acs.orgresearchgate.netacs.orgzju.edu.cn

Ziegler-Natta catalysis is a common method for the polymerization of acetylenes. libretexts.orglibretexts.orgpageplace.de While typically used for simple alkynes, its application to functionalized monomers like this compound would require careful optimization of the catalyst system to avoid deactivation by the bromo-substituent.

A more promising approach may involve post-polymerization modification. nih.govnih.govresearchgate.netwiley-vch.deresearchgate.net In this strategy, a more easily polymerizable monomer containing a protected or less reactive functional group is first polymerized. The resulting polymer is then chemically modified to introduce the desired functionality. For example, a polymer with pendant alkyne groups could be synthesized and then functionalized with 2-bromophenyl groups.

Table 3: Polymerization Methodologies for Acetylene-Containing Monomers

| Polymerization Method | Description | Potential Challenges with this compound |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique. | Potential for side reactions with the alkyne group, leading to poor control over polymerization. acs.orgresearchgate.netacs.org |

| Ziegler-Natta Catalysis | A common method for olefin and alkyne polymerization using transition metal catalysts. | Catalyst deactivation by the bromo-substituent. libretexts.orgpageplace.de |

| Post-Polymerization Modification | Functionalization of a pre-formed polymer. | Requires a multi-step process but can offer better control over the final polymer structure. nih.govnih.gov |

Conjugated polymers derived from monomers like this compound are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-bromophenyl side groups can influence the polymer's solubility, morphology, and electronic properties. nih.goviipseries.orgsigmaaldrich.com

The bromine atoms on the polymer backbone can serve as reactive sites for further functionalization through post-polymerization modification. nih.govnih.govresearchgate.netwiley-vch.deresearchgate.net This allows for the fine-tuning of the polymer's properties, such as its energy levels (HOMO/LUMO) and charge transport characteristics, to optimize its performance in electronic devices. For example, different aryl or heteroaryl groups could be introduced via Suzuki or Stille coupling reactions to modulate the polymer's optoelectronic properties.

V. Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) offers a comprehensive characterization of the compound. Each technique provides unique and complementary information about the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Two-dimensional (2D) NMR experiments are instrumental in deciphering complex molecular structures by spreading the NMR information across two frequency axes, which helps to resolve overlapping signals and establish correlations between different nuclei. youtube.comyoutube.comomicsonline.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal coupling). researchgate.netlibretexts.orglibretexts.org For 1-Bromo-2-prop-2-yn-1-ylbenzene, COSY would show correlations between the protons on the benzene (B151609) ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. youtube.comnumberanalytics.com This technique is invaluable for assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comnumberanalytics.com This is crucial for piecing together the molecular skeleton. For instance, it would show correlations between the propargyl protons and the aromatic carbons, and between the aromatic protons and the carbons of the propargyl group, confirming the attachment of the prop-2-yn-1-yl group to the brominated benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netlibretexts.org This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the propargyl protons and the protons on the adjacent aromatic ring positions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | 6.5-8.0 libretexts.org | 120-150 libretexts.org | To other aromatic carbons, propargyl carbons |

| Propargyl CH₂ | ~3.5 | ~25 | To aromatic carbons, alkyne carbons |

| Alkyne CH | 1.7-3.1 libretexts.org | ~70-85 | To propargyl carbon |

| Alkyne C | - | ~70-85 | From propargyl and alkyne protons |

| C-Br | - | ~120 | From ortho aromatic protons |

While less common for routine characterization of small organic molecules, solid-state NMR (ssNMR) can provide valuable information, particularly for crystalline materials or when studying intermolecular interactions in the solid phase. researchgate.netrsc.org For this compound, ssNMR could be used to study the packing of molecules in a crystal lattice and to probe the effects of the bromine atom on the local electronic environment in the solid state. researchgate.netrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. triprinceton.org The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. triprinceton.orgdocbrown.info

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond. libretexts.orglibretexts.org

C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. libretexts.orglibretexts.org

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (around 3030 cm⁻¹) are characteristic of C-H bonds on the benzene ring. libretexts.org

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond stretching vibrations within the aromatic ring. libretexts.org

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, often between 500-750 cm⁻¹. docbrown.info

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 libretexts.orglibretexts.org | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100-2260 libretexts.orglibretexts.org | Weak to Medium |

| Aromatic | C-H Stretch | >3000 libretexts.org | Medium |

| Aromatic | C=C Stretch | 1450-1600 libretexts.org | Medium |

| Bromoalkane | C-Br Stretch | 500-750 docbrown.info | Medium to Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. triprinceton.org It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, polarizable bonds. triprinceton.org

For this compound, the C≡C triple bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum, often more intense than in the IR spectrum. nih.govresearchgate.net This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functionality. The aromatic ring vibrations would also be Raman active.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govnih.gov

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of almost equal intensity. docbrown.infodocbrown.info

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of a bromine atom, the propargyl group, or smaller fragments from the propargyl chain. The most stable fragments will produce the most abundant peaks in the mass spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 196/198 | [C₉H₇Br]⁺ | Molecular ion peak (M, M+2) |

| 117 | [C₉H₇]⁺ | Loss of Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |

| 79/81 | [Br]⁺ | Bromine cation |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density throughout the crystal and thus determine the exact positions of the atoms, as well as the bond lengths and angles between them.

For this compound, this analysis would begin with the growth of a high-quality single crystal, typically achieved through slow evaporation of a saturated solution. This crystal would then be mounted on a diffractometer. Most modern diffractometers utilize a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source. As the crystal is rotated in the X-ray beam, a detector collects the diffraction data.

The collected data is then processed to solve the crystal structure. While no specific crystal structure for this compound has been published, the analysis would yield key parameters similar to those determined for other molecules containing a propargyl group attached to a phenyl ring system. These parameters provide an unambiguous confirmation of the molecular connectivity and its conformation in the solid state. The resulting data would be presented in a standardized crystallographic information file (CIF).

Below is an interactive table representing the type of crystallographic data that would be obtained from an X-ray diffraction analysis. Note: The following data is for the related compound 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one and serves as a representative example.

Table 1. Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Empirical formula | C11H9N3O |

| Formula weight | 199.21 |

| Temperature (K) | 296.15 |

| Wavelength (Å) | 0.71073 (MoKα) |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.346 |

| Final R indices [I > 2σ(I)] | R1 = 0.0470 |

| R indices (all data) | wR2 = 0.1368 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. These theoretical studies complement experimental data and offer predictive insights into the behavior of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. It is widely used to predict molecular geometries, energies, and spectroscopic properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecule's geometry and analyze its electronic characteristics.

Key insights from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the bromine atom and the π-system of the alkyne and benzene ring, indicating sites susceptible to electrophilic attack.

The table below shows representative electronic properties that would be determined via DFT calculations, based on values obtained for similar organic molecules.

Table 2. Representative DFT-Calculated Electronic Properties.

| Property | Representative Value |

|---|---|

| HOMO Energy (eV) | ~ -6.4 |

| LUMO Energy (eV) | ~ -2.7 |

| HOMO-LUMO Gap (eV) | ~ 3.7 |

| Electronegativity (χ) (eV) | ~ 4.5 |

| Global Hardness (η) (eV) | ~ 1.85 |

| Global Softness (S) (eV⁻¹) | ~ 0.54 |

| Electrophilicity Index (ω) (eV) | ~ 5.5 |

While X-ray crystallography reveals the structure in a static, solid state, molecules in solution are dynamic. Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of the molecule's conformational flexibility.

For this compound, the primary conformational freedom involves rotation around the C-C single bond linking the benzene ring to the propargyl side chain. An MD simulation would track the trajectory of this rotation, allowing for the identification of low-energy, stable conformers and the energy barriers for converting between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity in a dynamic environment like a solution. The results would reveal the preferred spatial orientation of the propargyl group relative to the ortho-bromine substituent.

Quantum chemical calculations, particularly those using DFT, are essential for investigating the detailed pathways of chemical reactions. These calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, theoretical calculations could elucidate the mechanisms of several plausible reactions:

Cyclization Reactions: The ortho-haloalkyne moiety is a classic precursor for intramolecular cyclization to form heterocyclic systems. Calculations could determine the activation energy required for such a ring-closing reaction, predicting its feasibility.

Additions to the Alkyne: The terminal alkyne is a reactive functional group. Quantum calculations can model the addition of various reagents across the triple bond, predicting the thermodynamics and kinetics of different pathways. A study on the reaction between a phenyl radical and a propargyl radical, for instance, used high-level calculations to show that the reaction proceeds through barrierless association to form intermediates that can then isomerize or dissociate. A similar approach could be applied to understand the reactivity of the alkyne in this compound.

By calculating the energies of all species along a proposed reaction coordinate, researchers can determine the activation barriers for each step, providing insight into the reaction's kinetics and predicting the most likely products under various conditions.

Vi. Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthesis Strategies for 1-Bromo-2-prop-2-yn-1-ylbenzene and Derivatives

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. researchgate.net Future research into the synthesis of this compound will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign. A primary area of investigation will be the refinement of catalytic systems for the Sonogashira coupling, a key reaction in the synthesis of ortho-alkynylaryl halides. researchgate.net The development of catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings will be a significant step forward.

Furthermore, exploring alternative, more atom-economical routes to this class of compounds is a promising avenue. This could involve the direct C-H activation and alkynylation of bromobenzene (B47551) derivatives, thereby avoiding the pre-functionalization steps typically required. Research into photocatalytic and electrocatalytic methods could also provide more sustainable pathways for the synthesis of this compound and its derivatives. researchgate.net

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Strategy | Catalyst | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Principle Addressed |

| Improved Sonogashira | Palladium nanoparticles | Water | 50-80 | 85-95 | Safer solvents, energy efficiency |

| C-H Alkynylation | Rhodium(III) complex | Acetic acid | 100-120 | 70-85 | Atom economy |

| Photocatalytic Coupling | Iridium-based photosensitizer | Acetonitrile | 25 | 75-90 | Use of renewable energy |

| Electrosynthesis | Nickel electrode | Methanol | 25 | 80-90 | Reduced reagent use |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of a nucleophilic alkyne and an electrophilic carbon-bromine bond in this compound opens the door to a wide array of potential transformations. Future research is expected to delve into novel reactivity patterns that go beyond the established chemistry of each functional group in isolation.

One exciting area of exploration is the intramolecular cyclization of derivatives of this compound to form complex heterocyclic systems. By introducing various functional groups onto the aromatic ring or the propargyl chain, a diverse range of fused ring systems could be accessed through transition-metal-catalyzed or radical-mediated pathways. The self-recombination of propargyl radicals to form benzene (B151609) and other aromatic systems suggests the potential for novel cyclization and aromatization reactions. nih.govescholarship.orgfiu.eduresearchgate.net

The development of tandem reactions, where multiple transformations occur in a single pot, is another promising direction. For instance, a sequence involving a Sonogashira coupling at the bromine position followed by an intramolecular reaction of the newly introduced group with the adjacent alkyne could provide rapid access to complex scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. acs.orgnih.gov Future research will likely focus on adapting the synthesis of this compound and its subsequent transformations to these modern technologies.

Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, as well as for optimizing reaction conditions with high precision. nih.govrsc.org The development of a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate its use in multi-step automated syntheses. researchgate.netresearchgate.netsynplechem.com

Automated synthesis platforms can be programmed to perform complex reaction sequences, purifications, and analyses with minimal human intervention. researchgate.netresearchgate.net Integrating the chemistry of this compound with these platforms would accelerate the discovery of new derivatives and their applications by enabling high-throughput screening of reaction conditions and substrates.

Table 2: Projected Improvements with Flow Chemistry Integration

| Parameter | Batch Synthesis | Flow Synthesis | Projected Improvement |

| Reaction Time | Hours | Minutes | >90% reduction |

| Yield | 75-85% | >90% | 5-15% increase |

| Safety | Handling of potentially unstable intermediates | In-situ generation and consumption | Enhanced safety |

| Scalability | Limited by reactor size | Easily scalable by extending run time | High scalability |

Advanced Applications in Complex Molecule Synthesis and Methodological Development

The ultimate goal of developing new synthetic building blocks and methodologies is their application in the construction of complex and functionally important molecules. This compound and its derivatives are expected to find increasing use in the total synthesis of natural products, the development of new pharmaceuticals, and the creation of novel materials.

The ability to sequentially functionalize the bromine and alkyne moieties with a high degree of control makes this compound an attractive starting point for the convergent synthesis of complex targets. For example, the alkyne can be elaborated into a variety of functional groups or used in cycloaddition reactions, while the bromine can participate in a range of cross-coupling reactions to build molecular complexity.

Furthermore, the unique reactivity of this scaffold can be harnessed for the development of new synthetic methods. For instance, it could serve as a linchpin in multicomponent reactions, where three or more reactants are combined in a single step to generate a complex product. The exploration of its use in the synthesis of functional materials, such as conducting polymers or molecular sensors, is another exciting avenue for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-prop-2-yn-1-ylbenzene, and how can competing side reactions be minimized?

- Methodology : The compound can be synthesized via Sonogashira coupling between 1-bromo-2-iodobenzene and propargyl alcohol derivatives. To suppress alkyne polymerization or halogen scrambling, use Pd(PPh₃)₂Cl₂/CuI catalysts under inert conditions (N₂/Ar) with triethylamine as a base . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- ¹H/¹³C NMR : The propargyl proton (δ ~2.5–3.0 ppm) and sp-hybridized carbons (δ ~70–85 ppm) confirm alkyne functionality .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C≡C (1.20 Å) bonds .

- GC-MS : Molecular ion peaks at m/z ≈ 196 (M⁺) and isotopic patterns (Br: ~1:1 ratio) validate purity .

Q. What are the key reactivity patterns of the propargyl group in this compound?

- Methodology : The propargyl moiety undergoes Huisgen cycloaddition with azides (click chemistry) to form triazoles. Optimize conditions using Cu(I) catalysts in THF/water (3:1) at 50°C . Competing alkyne oxidation is mitigated by excluding O₂ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the propargyl and brominated positions. Higher electron density at the alkyne carbon favors nucleophilic attack .

- Compare computed transition-state energies for Suzuki vs. Sonogashira pathways to prioritize reaction conditions .

Q. What strategies resolve contradictions between experimental and theoretical spectral data for this compound?

- Methodology :

- Empirical falsification : Replicate NMR/IR under standardized conditions (e.g., solvent, temperature). Discrepancies in carbonyl stretches (IR) or coupling constants (NMR) may indicate conformational flexibility .

- Hybrid DFT-MD simulations : Model solvent effects (e.g., chloroform vs. DMSO) to align computed and observed shifts .

Q. How can the compound’s instability under ambient conditions be addressed in long-term studies?

- Methodology :

- Store in amber vials at –20°C under inert gas (Ar). Degradation products (e.g., brominated phenols) are monitored via HPLC-PDA (C18 column, acetonitrile/water) .

- Stabilize via protecting groups (e.g., TMS-alkyne derivatives) during handling .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Neutralize brominated waste with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.